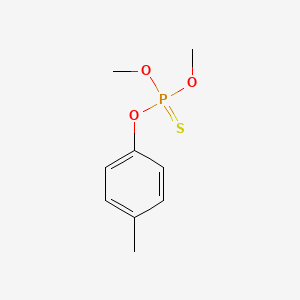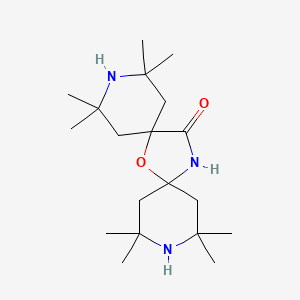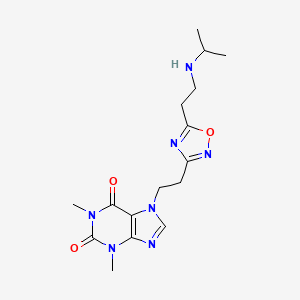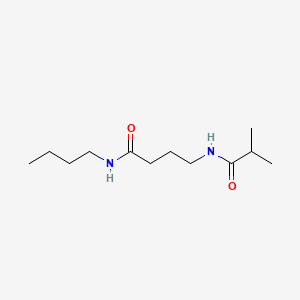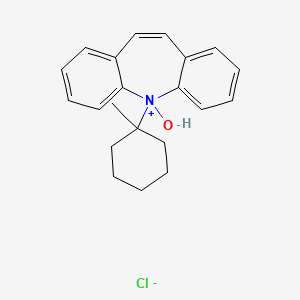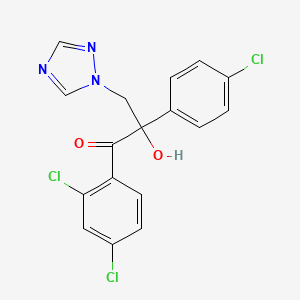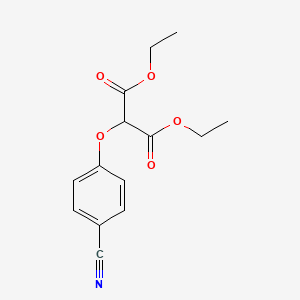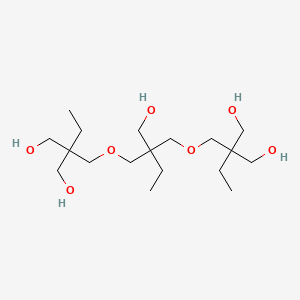
Glycine, N-acetyl-, 2-(dimethoxyphosphinyl)ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-acetyl-, 2-(dimethoxyphosphinyl)ethyl ester: is an organic compound that belongs to the class of esters It is characterized by the presence of a glycine moiety acetylated at the nitrogen atom and esterified with a 2-(dimethoxyphosphinyl)ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-acetyl-, 2-(dimethoxyphosphinyl)ethyl ester typically involves the esterification of N-acetylglycine with 2-(dimethoxyphosphinyl)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems for the addition of reagents and control of reaction parameters ensures consistency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Hydrolysis: Glycine, N-acetyl-, 2-(dimethoxyphosphinyl)ethyl ester can undergo hydrolysis in the presence of water and an acid or base catalyst to yield N-acetylglycine and 2-(dimethoxyphosphinyl)ethanol.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate, hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: N-acetylglycine and 2-(dimethoxyphosphinyl)ethanol.
Oxidation: Oxidized derivatives of the ester.
Substitution: Substituted glycine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Glycine, N-acetyl-, 2-(dimethoxyphosphinyl)ethyl ester is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. It can be incorporated into peptides and proteins to investigate their structure and function.
Medicine: The compound has potential applications in drug development. It can be used to design prodrugs that release active pharmaceutical ingredients upon hydrolysis in the body.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Glycine, N-acetyl-, 2-(dimethoxyphosphinyl)ethyl ester involves its hydrolysis to release N-acetylglycine and 2-(dimethoxyphosphinyl)ethanol. The released N-acetylglycine can interact with enzymes and proteins, modifying their activity and function. The 2-(dimethoxyphosphinyl)ethanol moiety can participate in further chemical reactions, contributing to the overall biological and chemical effects of the compound.
Vergleich Mit ähnlichen Verbindungen
Glycine, N-acetyl-, ethyl ester: This compound is similar in structure but lacks the dimethoxyphosphinyl group. It is used in similar applications but has different reactivity and properties.
Glycine, N-acetyl-, methyl ester: Another similar compound with a methyl ester group instead of the 2-(dimethoxyphosphinyl)ethyl group. It is used in organic synthesis and biological research.
Uniqueness: Glycine, N-acetyl-, 2-(dimethoxyphosphinyl)ethyl ester is unique due to the presence of the 2-(dimethoxyphosphinyl)ethyl group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
152819-34-6 |
|---|---|
Molekularformel |
C8H16NO6P |
Molekulargewicht |
253.19 g/mol |
IUPAC-Name |
2-dimethoxyphosphorylethyl 2-acetamidoacetate |
InChI |
InChI=1S/C8H16NO6P/c1-7(10)9-6-8(11)15-4-5-16(12,13-2)14-3/h4-6H2,1-3H3,(H,9,10) |
InChI-Schlüssel |
CBHXIQBYFWYZBB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCC(=O)OCCP(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


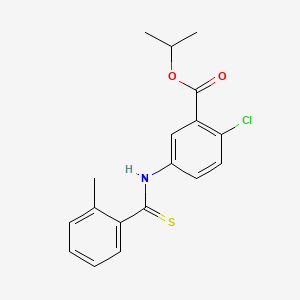

![(E)-4-[3-Bromo-1-(4-bromophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl](/img/structure/B12696372.png)
